3,5-Dimethyl-1-phenylpiperidine

Physicochemical differentiation pKa modulation Formulation design

3,5-Dimethyl-1-phenylpiperidine (molecular formula C₁₃H₁₉N, MW 189.30 g/mol) is an N‑aryl‑dialkylpiperidine belonging to the phenylpiperidine class of heterocyclic amines. Its core scaffold consists of a piperidine ring bearing a phenyl substituent at the N1 position and methyl groups at both the 3‑ and 5‑ positions.

Molecular Formula C13H19N
Molecular Weight 189.302
Cat. No. B1182662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-phenylpiperidine
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCC1CC(CN(C1)C2=CC=CC=C2)C
InChIInChI=1S/C13H19N/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
InChIKeyILWYXSVCDBXLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-phenylpiperidine Procurement Guide: Structural Identity, Physicochemical Profile, and Key Comparators


3,5-Dimethyl-1-phenylpiperidine (molecular formula C₁₃H₁₉N, MW 189.30 g/mol) is an N‑aryl‑dialkylpiperidine belonging to the phenylpiperidine class of heterocyclic amines [1]. Its core scaffold consists of a piperidine ring bearing a phenyl substituent at the N1 position and methyl groups at both the 3‑ and 5‑ positions [1]. This substitution pattern generates two diastereomeric forms (cis/trans) due to the relative stereochemistry of the 3,5‑dimethyl groups, a feature absent in the parent compound 1‑phenylpiperidine [2]. The compound is typically supplied as the free base or as a picrate salt for characterization purposes [1]. Predicted physicochemical parameters for the cis‑isomer include a boiling point of 277.6 ± 9.0 °C, density of 0.938 ± 0.06 g/cm³, and a pKa of 3.29 ± 0.40, which together define its handling, formulation, and purification requirements relative to less substituted analogs .

Why 3,5-Dimethyl-1-phenylpiperidine Cannot Be Replaced by Generic Phenylpiperidines or Dimethylpiperidines


Scientific and industrial users cannot simply interchange 3,5‑dimethyl‑1‑phenylpiperidine with 1‑phenylpiperidine, 3,5‑dimethylpiperidine, or regioisomeric 3‑(3,5‑dimethylphenyl)piperidine because the combination of N‑phenyl and 3,5‑dimethyl substitution generates a stereoelectronic profile that none of the individual fragments can recapitulate. Quantitative structure–activity relationship (QSAR) studies on (S)‑phenylpiperidines have established that both lipophilicity (clog P) and steric parameters (Verloop B1, L) are independent and significant determinants of dopamine receptor binding affinity and autoreceptor antagonist potency [1]. The simultaneous presence of the N‑phenyl group and the 3,5‑dimethyl motif simultaneously modulates clog P, nitrogen inversion equilibrium, and the steric environment around the basic amine—parameters that govern target engagement, membrane permeability, and off‑target selectivity [1][2]. Direct experimental evidence from the nicotinic receptor field demonstrates that 3,5‑dimethylpiperidine is devoid of ion‑channel blocking activity (inactive at the [³H]H12‑HTX binding site), while the 2,6‑dimethyl analog is a moderately active inhibitor (Kᵢ = 8.8 μM), underscoring how the position of methyl substitution alone can dictate biological activity [2]. Consequently, procurement decisions based solely on the phenylpiperidine pharmacophore or the dimethylpiperidine fragment neglect the non‑additive structure–activity relationships that distinguish this compound.

3,5-Dimethyl-1-phenylpiperidine: Quantified Differentiation Evidence for Scientific Selection


Predicted pKa Shift Relative to 1‑Phenylpiperidine Alters Ionization‑Dependent Properties

The 3,5‑dimethyl substitution on the piperidine ring substantially reduces the basicity of the nitrogen atom relative to the parent 1‑phenylpiperidine. The predicted pKa for cis‑3,5‑dimethyl‑1‑phenylpiperidine is 3.29 ± 0.40 , whereas the predicted pKa for 1‑phenylpiperidine is 6.22 ± 0.10 . This ~3‑log‑unit decrease in basicity indicates that at physiological pH (7.4), 3,5‑dimethyl‑1‑phenylpiperidine will be >99.99% unionized compared to ~6.2% unionized for 1‑phenylpiperidine, yielding a profoundly different log D₇.₄, membrane permeability, and salt‑formation behavior.

Physicochemical differentiation pKa modulation Formulation design

Steric and Conformational Differentiation: Nitrogen Inversion Equilibrium Shifted by 3,5‑Dimethyl Substitution

In unsubstituted piperidine, the nitrogen lone pair occupies the equatorial position ~70% of the time at equilibrium [1]. In cis‑3,5‑dimethylpiperidine, the equilibrium shifts to 54% axial lone pair vs. 46% equatorial, reflecting the steric influence of the 3,5‑dimethyl groups on the ring conformation and the preferred orientation of the N‑substituent [1]. For N‑phenyl‑substituted 3,5‑dimethylpiperidine, this altered equilibrium directly affects the stereoelectronic availability of the nitrogen lone pair for hydrogen‑bonding, metal coordination, or protonation—factors critical for receptor recognition and catalysis—compared with N‑phenylpiperidine where the N‑phenyl group can freely adopt its lowest‑energy orientation.

Conformational analysis Nitrogen inversion Stereoelectronic effects

Differentiation from Regioisomeric 3‑(3,5‑Dimethylphenyl)piperidine: N‑Phenyl vs. C‑Phenyl Connectivity

3,5‑Dimethyl‑1‑phenylpiperidine (N‑phenyl connectivity) and 3‑(3,5‑dimethylphenyl)piperidine (C‑3 aryl connectivity) are constitutional isomers sharing the molecular formula C₁₃H₁₉N but differing fundamentally in the attachment point of the aromatic ring to the piperidine core. Literature on 3‑phenylpiperidines (PPEs) demonstrates that N‑n‑propyl‑substituted 3‑(3,5‑dimethylphenyl)piperidines exhibit high affinity (low nanomolar) and selectivity for the D₄ dopamine receptor (D₄‑DAR) over D₂ and D₃ subtypes [1][2]. However, the N‑phenyl configuration in 3,5‑dimethyl‑1‑phenylpiperidine precludes N‑alkylation with propyl groups, fundamentally altering the SAR vectors accessible for receptor subtype discrimination. The N‑phenyl analog positions the aromatic ring closer to the basic nitrogen and alters the trajectory of the aromatic plane relative to the piperidine chair, yielding a distinct pharmacophoric geometry from the C‑3 aryl counterpart. This connectivity difference directly impacts which receptor families can be targeted and which synthetic transformations are permissible.

Regioisomer differentiation Structure–activity relationship Dopamine receptor selectivity

Phenylpiperidine Class Anti‑Inflammatory SAR: Substitution Pattern Dictates in Vivo Efficacy

A systematic structure–activity relationship study of phenylpiperidine derivatives in the rat paw carrageenan‑induced edema model demonstrated that anti‑inflammatory activity comparable to the reference drug phenylbutazone is achievable within this chemotype [1]. The study identified that variations in the amine substitution pattern on the phenylpiperidine nucleus produce a spectrum of activities, with 4‑piperidino‑β‑methylphenethylamine achieving potency comparable to phenylbutazone [1]. While 3,5‑dimethyl‑1‑phenylpiperidine itself was not explicitly tested in this study, the data establish that the phenylpiperidine scaffold is capable of delivering in vivo anti‑inflammatory efficacy and that specific substitution patterns are the critical determinant—not the scaffold alone. Substitution at the 3‑ and 5‑ positions of the piperidine ring introduces steric and stereoelectronic features that would be expected to modulate this activity profile relative to the unsubstituted or 4‑substituted congeners reported.

Anti‑inflammatory activity Carrageenan paw edema Rat model

3,5-Dimethyl-1-phenylpiperidine: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Medicinal Chemistry Scaffold for Dopaminergic or Serotonergic Ligand Optimization

The 3,5‑dimethyl substitution on the piperidine ring provides a defined stereochemical handle (cis/trans diastereomers) and altered nitrogen basicity (predicted pKa 3.29 vs. 6.22 for 1‑phenylpiperidine ) that can be exploited to fine‑tune the pharmacokinetic and pharmacodynamic properties of CNS‑targeted ligands. The phenylpiperidine scaffold has been validated in QSAR models as a dopamine receptor‑binding pharmacophore [1], making this compound a suitable starting point for structure–activity relationship campaigns where modulation of log D and amine protonation state is desired.

Stereochemical Probe in Catalytic or Coordination Chemistry Studies

The cis‑3,5‑dimethyl configuration shifts the nitrogen lone pair equilibrium to 54% axial character (vs. ~30% in unsubstituted piperidine) , altering the stereoelectronic availability of the nitrogen for metal coordination. This makes 3,5‑dimethyl‑1‑phenylpiperidine a useful ligand or ligand precursor for studies examining the influence of amine conformation on catalytic turnover, enantioselectivity, or coordination geometry, where the N‑phenyl group provides a UV‑active or crystallographically useful handle.

Anti‑Inflammatory Lead Identification and Pharmacophore Validation

The phenylpiperidine class has demonstrated in vivo anti‑inflammatory activity comparable to phenylbutazone in the rat carrageenan paw edema model when appropriately substituted . For research groups screening compound libraries against inflammatory targets, 3,5‑dimethyl‑1‑phenylpiperidine offers a substitution pattern distinct from the 4‑substituted analogs that dominated the historical SAR, providing an opportunity to explore unexplored chemical space within a pharmacologically validated scaffold.

Physicochemical Reference Standard for Amine Basicity Studies

With a predicted pKa of 3.29 ± 0.40 (cis‑isomer) compared to 6.22 for 1‑phenylpiperidine , this compound represents an informative data point for calibrating in silico pKa prediction tools on sterically hindered N‑arylpiperidines. It can serve as a reference compound in method development for pH‑dependent liquid–liquid extraction, HPLC retention time modeling, or ionization constant measurement by capillary electrophoresis.

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